molecular formula C23H24O2 B15418987 4-Methoxy-2,5-bis(1-phenylethyl)phenol CAS No. 139333-83-8

4-Methoxy-2,5-bis(1-phenylethyl)phenol

Cat. No.: B15418987
CAS No.: 139333-83-8
M. Wt: 332.4 g/mol
InChI Key: MUEGJTCALNGKDI-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-bis(1-phenylethyl)phenol is a synthetic phenolic compound of significant interest in advanced chemical research and development. Its molecular structure, which incorporates methoxy and bis(1-phenylethyl) substituents on a phenol core, suggests potential for diverse applications. Phenolic compounds with sterically hindered structures, such as 2,4-bis(1-methyl-1-phenylethyl)phenol, are often investigated for their use in polymer chemistry as antioxidants or stabilizers . Furthermore, the methoxy-phenol moiety is a common feature in ligands used in coordination chemistry and in compounds studied for their biological activity . Researchers are exploring this class of compounds in areas including medicinal chemistry for receptor binding studies and in material science for the development of novel organic molecules with specific electronic properties . The presence of the phenol group also makes it a candidate for use as a precursor in the synthesis of more complex chemical entities, such as Schiff bases, which are known for their photochromic and thermochromic characteristics . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and handle the compound with appropriate precautions, as it may cause serious eye irritation and have long-lasting harmful effects on aquatic life .

Properties

CAS No.

139333-83-8

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-methoxy-2,5-bis(1-phenylethyl)phenol

InChI

InChI=1S/C23H24O2/c1-16(18-10-6-4-7-11-18)20-15-23(25-3)21(14-22(20)24)17(2)19-12-8-5-9-13-19/h4-17,24H,1-3H3

InChI Key

MUEGJTCALNGKDI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C=C2OC)C(C)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural analogs differ in substituent type, position, and branching, influencing physical properties like melting points, solubility, and reactivity:

Compound Name Substituents Molecular Weight (g/mol) Notable Properties Reference
2,5-Di-tert-butyl-4-methoxyphenol 2,5-di-(tert-butyl), 4-methoxy 236.36 High purity (97%), used as antioxidant
4-Methyl-2,6-bis(1-phenylethyl)phenol 2,6-bis(1-phenylethyl), 4-methyl ~380.5 Anti-cancer activity (IC₅₀ = 17.33 μg/ml)
2,4-Bis(1-phenylethyl)phenol 2,4-bis(1-phenylethyl) ~346.4 Cytotoxic activity in MCF-7 cell lines
2,6-Di-(tert-butyl)-4-(methoxymethyl)phenol 2,6-di-(tert-butyl), 4-(methoxymethyl) ~280.4 Antioxidant in polypropylene microplastics
  • Lipophilicity and Solubility: The 1-phenylethyl groups in 4-Methoxy-2,5-bis(1-phenylethyl)phenol confer higher lipophilicity than tert-butyl analogs, improving cell membrane penetration but reducing aqueous solubility .
  • Melting Points: Trisubstituted phenols with tert-butyl groups (e.g., 2,5-Di-tert-butyl-4-methoxyphenol) typically exhibit higher melting points (>170°C) due to symmetric packing, whereas bulkier 1-phenylethyl substituents may lower melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2,5-bis(1-phenylethyl)phenol, and how can purity be optimized?

  • Methodology : Start with 4-methoxybenzophenone derivatives (e.g., 4-methoxybenzoyl chloride) as precursors. Alkylation using phenylethyl groups via Friedel-Crafts or nucleophilic substitution can introduce the bis(1-phenylethyl) moieties. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol can achieve >95% purity. Monitor reaction progress using TLC and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar phenolic compounds?

  • Methodology : Use 1^1H NMR to identify methoxy (-OCH3_3) singlet (~δ 3.8 ppm) and phenolic -OH (broad peak, δ 5.5–6.5 ppm). Compare with analogs like 2,4-bis(1-phenylethyl)-phenol ( ) to differentiate substitution patterns. GC-MS can confirm molecular weight (M+^+ at m/z 362.2) and fragmentation patterns. IR spectroscopy verifies O-H (3200–3600 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) stretches .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). IC50_{50} values can be calculated via dose-response curves (e.g., 10–100 μM). Include positive controls (e.g., doxorubicin) and validate results with Annexin V/PI staining for apoptosis induction. Fractionation (e.g., ethyl acetate partitioning) may isolate active components, as demonstrated in Clerodendrum thomsoniae studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative efficacy across similar phenolic derivatives?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, this compound may show higher activity than 2,4-bis(1-phenylethyl)-phenol ( ) due to methoxy group positioning. Use molecular docking to assess interactions with targets like topoisomerase II or Bcl-2. Validate with gene expression profiling (qPCR/Western blot) to identify apoptosis-related markers (e.g., Bax, Caspase-3) .

Q. What experimental designs mitigate stability issues during kinetic studies of phenolic antioxidants?

  • Methodology : Monitor radical scavenging activity via DPPH or ABTS assays under controlled pH and temperature. For peroxyl radical reactions ( ), use stopped-flow techniques to measure rate constants (k ~104^4–106^6 M1^{-1}s1^{-1}). Protect solutions from light (amber vials) to prevent photodegradation. Compare with tert-butyl-substituted analogs (e.g., 2,5-Di-tert-butyl-4-methoxyphenol) to assess steric effects on stability .

Q. How can researchers isolate and quantify minor impurities in synthesized batches of this compound?

  • Methodology : Employ HPLC-DAD/UV with a C18 column (acetonitrile/water gradient) to detect impurities at 0.1% levels. Use preparative HPLC to isolate trace by-products (e.g., mono-alkylated intermediates) for structural elucidation via NMR/MS. Cross-reference with pharmacopeial standards (e.g., EP 6.0) for phenolic derivative purity thresholds .

Q. What advanced models validate the neurotoxicity or systemic toxicity of this compound?

  • Methodology : Conduct in vivo toxicity studies in rodent models (OECD 423 guidelines) at doses ≥500 mg/kg. For neurotoxicity, use SH-SY5Y neuronal cells and assess mitochondrial membrane potential (JC-1 staining) and ROS production. Compare with structurally related phosphonates ( ) to identify toxicophores. Include Ames tests for mutagenicity and micronucleus assays for genotoxicity .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

  • Methodology : Address bioavailability differences by measuring plasma stability (e.g., incubation in rat serum) and logP values (target ~3–5 for membrane permeability). Use pharmacokinetic modeling (e.g., PBPK) to predict tissue distribution. Reconcile discrepancies by testing prodrug derivatives or nanoformulations to enhance delivery .

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxic effects?

  • Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to fit IC50_{50} curves (Hill slope ≥1 indicates cooperativity). Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. For heterogeneous data, apply machine learning (e.g., random forests) to identify confounding variables (e.g., cell line heterogeneity, batch effects) .

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